4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane
Overview
Description
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is a chemical compound with the CAS Number: 87075-01-2 . It has a molecular weight of 247.84 . It is a liquid at ambient temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . Its molecular weight is 247.84 .Scientific Research Applications
Electrical Insulation and Refrigerant Gases
4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is part of the perfluorinated cyclic ethers family, noted for its potential as dielectric gases in electrical insulation. Studies show that these gases, including this compound, possess high critical electric field strength, attributable to high electron attachment cross sections. This property makes them suitable for insulation and refrigerant gas applications, being environmentally friendly with high vapor pressures (Hösl et al., 2018).
Synthesis and Halogenation Processes
This compound is also significant in synthetic chemistry. For instance, its derivative, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane, was synthesized via cyclization of octafluoroacetophenone with 2-chloroethanol. This synthesis process, particularly the formation of the 4,4,5,5-tetrachloro derivative, demonstrates the chemical reactivity and versatility of this compound in creating fluorinated and chlorinated products (Popova, 2009).
Crystal Structure Analysis
Crystal structure analysis is another application area. A study on the main product derived from the interaction of sulfuric acid with trans-2,3-dichloro-1,4-dioxane identified it as the trans–trans meso-stereoisomer of 4,4′, 5,5′-tetrachloro-2,2′-bi-1,3-dioxolane. This analysis aids in understanding the molecular structure and potential applications in material science (Huang et al., 1990).
Polymer Synthesis and Properties
In polymer science, this compound and its derivatives play a crucial role. For example, perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane) was synthesized for polymerization with tetrafluoroethylene, resulting in copolymers with high thermal stability and unique properties, showcasing the compound's potential in advanced material development (Murotani et al., 2007).
Safety and Hazards
The safety information for 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane includes several hazard statements: H226 (flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) . The precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P260 (Do not breathe dust/fume/gas/mist/vapors/spray) .
Mechanism of Action
Mode of Action
It’s known that the compound has a dominant s⋯o chalcogen bond . This bond could potentially influence its interaction with its targets and the resulting changes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior. For instance, 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane is stored at ambient temperature , which might be crucial for maintaining its stability and efficacy.
properties
IUPAC Name |
4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F2O2/c4-1(5)2(6,7)11-3(8,9)10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHXHCEXDIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(F)F)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544904 | |
Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87075-01-2 | |
Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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